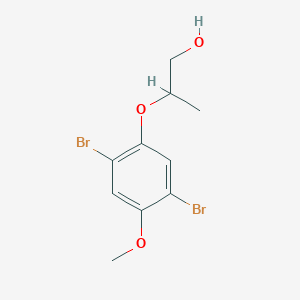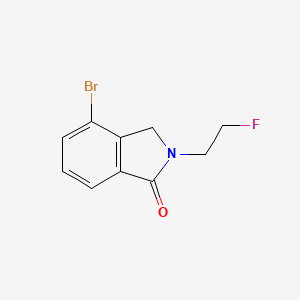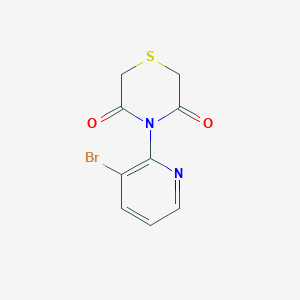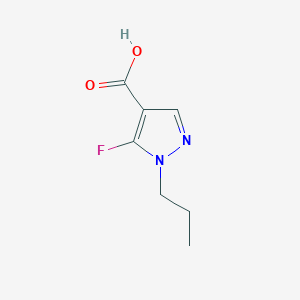
(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring and an aniline moiety. The presence of these functional groups makes it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Aniline Derivative: The initial step involves the synthesis of the aniline derivative through a series of reactions, including nitration, reduction, and methylation.
Introduction of the Piperazine Ring:
Final Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Structurally related and used in antibacterial research.
Uniqueness
(S)-2,5-Dimethyl-3-((3-methylpiperazin-1-yl)methyl)aniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H25Cl2N3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,5-dimethyl-3-[[(3S)-3-methylpiperazin-1-yl]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-10-6-13(12(3)14(15)7-10)9-17-5-4-16-11(2)8-17;;/h6-7,11,16H,4-5,8-9,15H2,1-3H3;2*1H/t11-;;/m0../s1 |
InChI Key |
LTGSBFJVDJCZBP-IDMXKUIJSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=C(C(=CC(=C2)C)N)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C(=CC(=C2)C)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


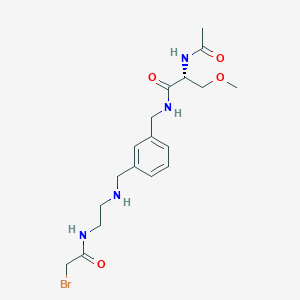
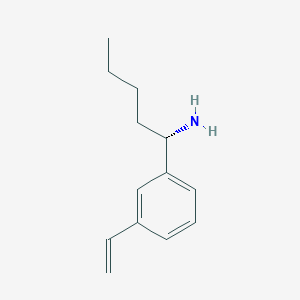

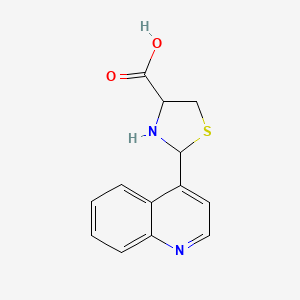


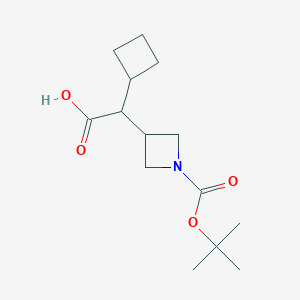


![(1r,1'R,4R)-6'-Bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12984264.png)
